5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol

Description

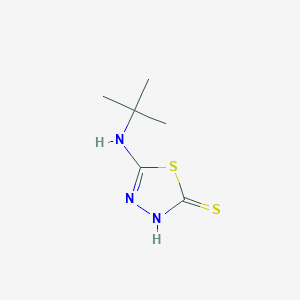

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a tert-butylamino group attached to the thiadiazole ring, which imparts unique chemical and physical properties.

Properties

IUPAC Name |

5-(tert-butylamino)-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3S2/c1-6(2,3)7-4-8-9-5(10)11-4/h1-3H3,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNOVKHNGVDGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC1=NNC(=S)S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27391-63-5 | |

| Record name | 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide derivatives with carbon disulfide, followed by the introduction of the tert-butylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst selection, is crucial to ensure efficient production.

Chemical Reactions Analysis

Alkylation Reactions

The thiol group undergoes nucleophilic substitution with alkylating agents.

Key Observations :

-

Alkylation occurs preferentially at the sulfur atom due to its high nucleophilicity.

-

Steric hindrance from the tert-butyl group slows reactivity compared to unsubstituted analogs .

Oxidation Reactions

The thiol group is oxidized to disulfides or sulfonic acids.

Mechanistic Insight :

-

Oxidation to disulfides proceeds via radical intermediates.

-

Over-oxidation to sulfonic acids is pH-dependent.

Metal Complexation

The thiol and amino groups act as ligands for transition metals.

Analytical Data :

-

FT-IR confirms S→M and N→M coordination bonds (ν(S–H) disappears; ν(M–S) appears at 400–450 cm⁻¹) .

-

Magnetic susceptibility data indicate high-spin configurations for Cr(III) complexes .

Condensation Reactions

The amino group participates in Schiff base formation.

| Reactant | Conditions | Product | Yield |

|---|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, glacial acetic acid, 4 h | (E)-N-(4-nitrobenzylidene)-5-(tert-butylamino)thiadiazole | 68% |

| Furfural | Reflux, 3 h | Furan-2-yl-methanol-linked Schiff base | 73% |

Applications :

-

Schiff bases derived from this compound show antidepressant activity (77–82% reduction in immobility time in forced swim tests) .

Substitution Reactions

Electrophilic substitution occurs at the thiadiazole ring.

| Reagent | Position | Product | Conditions |

|---|---|---|---|

| Cl₂ (g) | C-5 | 5-Chloro derivative | UV light, 25°C |

| Br₂ (CCl₄) | C-5 | 5-Bromo derivative | 40°C, 2 h |

Regioselectivity :

Nucleophilic Aromatic Substitution

The thiadiazole ring reacts with strong nucleophiles.

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ (liquid) | 100°C, sealed tube, 8 h | 5-Amino-2-(tert-butylamino)-1,3,4-thiadiazole |

| Piperidine | DMSO, 80°C, 6 h | N-Piperidinyl derivative |

Kinetics :

Cycloaddition Reactions

The thiadiazole participates in [3+2] cycloadditions.

| Dipolarophile | Conditions | Product |

|---|---|---|

| Phenylacetylene | CuI, DMF, 120°C, 12 h | Thiadiazolo[3,2-b]triazole |

| Azides | Click chemistry conditions | Triazole-linked conjugates |

Applications :

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives, including 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol, has been extensively studied. Research shows that compounds containing the thiadiazole nucleus exhibit notable activity against various pathogens.

- Mechanism of Action : The presence of electron-withdrawing groups on the thiadiazole ring enhances its antibacterial properties. For instance, studies have shown that derivatives with halogen substitutions demonstrate improved efficacy against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .

- Case Studies : A study synthesized several thiadiazole derivatives and evaluated their antimicrobial activities. Compounds exhibited moderate to good activity against pathogenic strains like Bacillus cereus and Aspergillus niger, indicating the potential for developing new antibiotics .

Anticancer Properties

Thiadiazoles have been recognized for their anticancer potential, with various derivatives showing promising results in inhibiting tumor cell proliferation.

- In Vitro Studies : Research has demonstrated that certain 1,3,4-thiadiazole derivatives possess significant cytotoxic effects against cancer cell lines. For example, compounds derived from this compound showed IC50 values comparable to established chemotherapeutic agents like cisplatin .

- Mechanistic Insights : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. Studies reveal that modifications on the thiadiazole ring can enhance cytotoxicity by affecting cellular signaling pathways related to cell growth and survival .

Anticonvulsant Activity

Another significant application of this compound is in the field of neurology, particularly for anticonvulsant activity.

- Pharmacological Studies : The compound has been evaluated for its ability to inhibit human Carbonic Anhydrase-II enzyme (hCA-II), which is implicated in seizure activity. Research indicates that derivatives of this compound exhibit promising anticonvulsant effects through modulation of neurotransmitter systems .

- Experimental Evidence : In animal models, certain derivatives have shown a reduction in seizure frequency and intensity, suggesting their potential as therapeutic agents for epilepsy .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The tert-butylamino group can enhance the compound’s binding affinity to specific targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites.

Comparison with Similar Compounds

Similar Compounds

- 5-(Tert-butylamino)-1,2,4-triazole

- 5-(Tert-butylamino)-1,3,4-oxadiazole

- 5-(Tert-butylamino)-1,3,4-thiadiazole

Uniqueness

Compared to similar compounds, 5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol is unique due to the presence of both the tert-butylamino group and the thiadiazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biological Activity

5-(Tert-butylamino)-1,3,4-thiadiazole-2-thiol is a compound belonging to the thiadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities. It also discusses the structure-activity relationship (SAR) that influences its efficacy.

Overview of Thiadiazole Compounds

Thiadiazoles are a class of heterocyclic compounds known for their wide range of pharmacological activities. The 1,3,4-thiadiazole scaffold specifically exhibits significant potential in medicinal chemistry. The presence of sulfur and nitrogen atoms in the ring contributes to its biological activity by facilitating interactions with various biological targets.

Antimicrobial Activity

Numerous studies have documented the antimicrobial properties of thiadiazole derivatives. For instance, research indicates that compounds containing the 1,3,4-thiadiazole ring demonstrate moderate to strong antibacterial and antifungal activities against various pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate activity | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant inhibition | |

| Bacillus cereus | Enhanced activity post-cyclization |

In particular, this compound has shown promising results against Staphylococcus aureus and other Gram-positive bacteria due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The anticancer properties of thiadiazole derivatives have been extensively studied. Compounds like this compound have been evaluated for their cytotoxic effects on various cancer cell lines.

Key Findings:

- Cell Lines Tested : Hela, MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : Compounds derived from the thiadiazole scaffold often exhibit IC50 values in the micromolar range.

| Compound | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| This compound | Hela | 0.9 | High cytotoxicity |

| Novel Derivative | MCF-7 | 0.8 | Comparable to cisplatin |

Research indicates that the presence of electron-withdrawing groups enhances the anticancer activity by improving the compound's interaction with cellular targets involved in proliferation pathways .

Anticonvulsant Activity

The anticonvulsant potential of thiadiazole derivatives has also been explored. Studies show that certain compounds can significantly reduce seizure activity in animal models.

The anticonvulsant effects are believed to be mediated through modulation of GABAergic pathways and voltage-gated ion channels.

| Test Method | Protection Rate (%) | Dosage (mg/kg) |

|---|---|---|

| MES (Maximal Electroshock) | 66.67 | 100 |

| PTZ (Pentylenetetrazol) | 80 | 100 |

These findings suggest that this compound may serve as a potential candidate for further development in treating epilepsy and other seizure disorders .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazoles is heavily influenced by their structural features. The presence and position of substituents on the thiadiazole ring can significantly alter their pharmacological properties.

Key Structural Features:

- Substituents on Position 5 : Electron-donating or withdrawing groups can enhance or diminish activity.

- Amine Group Influence : The tert-butylamine group at position 5 has been linked to increased lipophilicity and improved cell membrane penetration.

Q & A

Q. What are the standard synthetic methodologies for preparing 5-(tert-butylamino)-1,3,4-thiadiazole-2-thiol, and how can reaction yields be optimized?

The synthesis typically involves cyclization of acylated thiosemicarbazides with carbon disulfide under basic conditions, followed by nucleophilic substitution with tert-butylamine . Key factors influencing yield include:

- Temperature : Reactions are often conducted at 60–90°C to balance reactivity and side-product formation .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group, while ethanol aids in precipitation .

- Catalysts : Bases like triethylamine improve deprotonation of intermediates .

Yields can be optimized via factorial design experiments to test variables like molar ratios and heating durations .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- 1H NMR : Identifies proton environments (e.g., tert-butyl singlet at ~1.3 ppm and thiol proton at ~13 ppm) .

- IR spectroscopy : Confirms -SH (2550–2600 cm⁻¹) and C=S (1200–1250 cm⁻¹) functional groups .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and S (±0.3% tolerance) .

- HPLC : Assesses purity (>95% is typical for biological assays) .

Q. How does the thiol group influence the compound’s reactivity in further derivatization?

The thiol group enables:

- S-Alkylation : Reacts with alkyl halides (e.g., chloroacetates) to form thioethers under mild conditions (room temperature, aqueous ethanol) .

- Metal coordination : Binds to transition metals (e.g., Cu²⁺) via sulfur, forming complexes with potential bioactivity .

- Oxidation : Forms disulfide bridges under oxidative conditions (H₂O₂ or I₂), requiring inert atmospheres to prevent unwanted side reactions .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

Q. How can solubility limitations in aqueous media be addressed for biological testing?

- Co-solvent systems : Use DMSO:water (1:9) with <1% DMSO to minimize cytotoxicity .

- Salt formation : React with sodium hydroxide to form water-soluble thiolate salts .

- Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles .

Advanced Research Questions

Q. How can reaction conditions be optimized for scalable synthesis while maintaining regioselectivity?

- DoE (Design of Experiments) : Apply a 2^k factorial design to test variables (temperature, solvent, catalyst loading) and identify interactions .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 3 hours) and improves yield by 10–15% .

- In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Q. How should contradictory results in biological activity across studies be reconciled?

- Comparative assays : Re-test the compound alongside positive controls (e.g., ciprofloxacin for antimicrobial studies) under standardized protocols .

- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing tert-butyl with cyclopropyl) to isolate structure-activity relationships .

Q. What computational approaches predict the compound’s pharmacokinetic and toxicological profiles?

- PASS Online : Predicts biological activities (e.g., antiproliferative or anticonvulsant potential) based on structural descriptors .

- Molecular docking : Simulate binding to target proteins (e.g., EGFR or tubulin) using AutoDock Vina to prioritize derivatives .

- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and BBB permeability .

Q. What strategies elucidate the mechanism of action in enzyme inhibition?

- Kinetic studies : Measure Michaelis-Menten parameters (Km, Vmax) to determine inhibition type (competitive/non-competitive) .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry with target enzymes .

- X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : TGA/DSC analysis reveals decomposition temperatures (typically >150°C for thiadiazoles) .

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation .

- pH-dependent stability : Monitor via UV-Vis spectroscopy; acidic conditions (pH < 3) may protonate the thiol, altering reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.